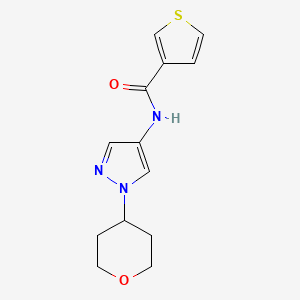

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Modifications

Heterocyclic Synthesis : The compound has been utilized as a precursor in the synthesis of diverse heterocyclic compounds, including pyrazoles, isoxazoles, and others. These derivatives exhibit a range of biological activities, underscoring the compound's versatility as a chemical scaffold (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Catalytic Approaches : Various catalytic approaches have been employed to synthesize functionalized thiophene-based pyrazole amides. These methodologies highlight the compound's role in facilitating the development of novel materials with potential applications in nonlinear optical properties and electronic structures (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).

Biological Activities

Antimicrobial Activity : Thiophene-pyrazole carboxamides synthesized from N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide have demonstrated significant antimicrobial properties against a range of bacteria and fungi. This suggests potential for developing new antimicrobial agents (Prabhudeva, Vivek, & Kumar, 2019).

Enzyme Inhibitor Activity : Novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines, prepared from reactions involving this compound, have shown activity as acetylcholinesterase enzyme inhibitors, indicating potential therapeutic applications for neurodegenerative diseases (Elumalai, Ali, Elumalai, Eluri, & Srinivasan, 2014).

Mechanism of Action

Target of Action

The primary target of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide, also known as TAK-418, is the lysine-specific demethylase 1 (LSD1) enzyme . LSD1 is an enzyme that demethylates mono- and dimethylated histone H3 lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2) . Dysregulation of histone H3 lysine 4 (H3K4) methylation is associated with various disorders such as autism spectrum disorders (ASD), schizophrenia, and Alzheimer’s disease .

Mode of Action

TAK-418 inhibits the LSD1 enzyme activity, but it has minimal impact on the LSD1-cofactor complex . TAK-418 and T-448, by inhibiting brain LSD1 enzyme activity, consistently improved social deficits in animal models of neurodevelopmental disorders without causing thrombocytopenia .

Biochemical Pathways

The inhibition of LSD1 enzyme activity by TAK-418 affects the methylation status of histone H3 lysine 4 (H3K4) and lysine 9 (H3K9) . This can lead to changes in gene expression, which can have downstream effects on cellular functions and behaviors .

Pharmacokinetics

The compound’s ability to inhibit lsd1 activity in the brain suggests that it can cross the blood-brain barrier .

Result of Action

TAK-418 improved social deficits in animal models of neurodevelopmental disorders . Moreover, TAK-418 improved memory deficits caused by aging or amyloid precursor protein overexpression . This suggests that miR-137 modulation may be involved in memory improvement by LSD1 inhibition .

Properties

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c17-13(10-3-6-19-9-10)15-11-7-14-16(8-11)12-1-4-18-5-2-12/h3,6-9,12H,1-2,4-5H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINZFEAVTPNXLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2e)-3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid](/img/structure/B2360356.png)

![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea](/img/structure/B2360363.png)

![N-(4-chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide](/img/structure/B2360367.png)

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide](/img/structure/B2360370.png)

![N-(2-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2360373.png)

![6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2360374.png)